N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE
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Overview
Description
N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with acetyl and chlorophenyl substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetylaminophenyl.
Sulfonylation: The 3-acetylaminophenyl is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group, forming N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Amidation: Finally, the sulfonamide is subjected to amidation with propanoic acid or its derivatives under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The acetyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-3-(4-bromophenyl)sulfonylpropanamide
- N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
- N-(3-acetylphenyl)-3-(4-nitrophenyl)sulfonylpropanamide
Uniqueness
N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYAJTIBAIMVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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